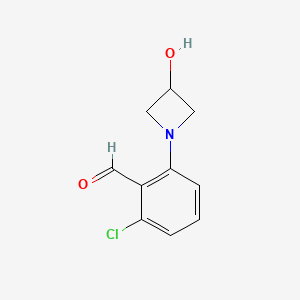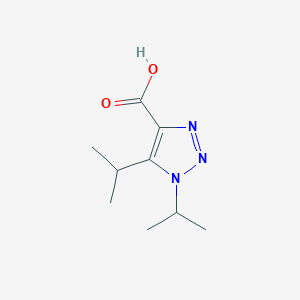
1,5-Diisopropyl-1h-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diisopropyl-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is notable for its unique substitution pattern, which includes two isopropyl groups and a carboxylic acid functional group. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,5-Diisopropyl-1h-1,2,3-triazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the cycloaddition of aryl azides to phosphorus ketoylides, which provides a convenient method for synthesizing 1,5-disubstituted 1,2,3-triazoles . Another method involves the decarboxylation of 1h-1,2,3-triazole-4-carboxylic acids . The reaction conditions typically include the use of bases such as tetramethylammonium hydroxide, magnesium, zinc, or lanthanides (samarium or lanthanum) to generate metal acetylides in situ .
Industrial Production Methods: Industrial production of this compound often involves continuous flow synthesis using copper-on-charcoal as a heterogeneous catalyst. This method allows for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .
Analyse Chemischer Reaktionen
Types of Reactions: 1,5-Diisopropyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions: Common reagents used in these reactions include bases such as tetramethylammonium hydroxide, magnesium, zinc, and lanthanides. Catalytic systems such as copper-on-charcoal are also employed for continuous flow synthesis .
Major Products Formed: The major products formed from these reactions include various substituted triazoles, such as 1h-1,2,3-triazolyl-1-benzoic acids, 1h-1,2,3-triazole-5-carboxylic acids, and 1h-1,2,3-triazole-5-acetic acids .
Wissenschaftliche Forschungsanwendungen
1,5-Diisopropyl-1h-1,2,3-triazole-4-carboxylic acid has numerous scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,5-Diisopropyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as Rho GTPases. These compounds inhibit Rac and Cdc42 GTPases, whose hyperactive expression or overexpression is one of the mechanisms of cancer signaling and metastasis . The compound’s ability to mimic amide bonds also contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
1,4-Disubstituted 1,2,3-triazoles: These compounds are more commonly studied and synthetically available compared to 1,5-disubstituted triazoles.
1h-1,2,3-triazole-5-carboxylic acid: Another triazole derivative with similar biological activities.
Uniqueness: 1,5-Diisopropyl-1h-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which includes two isopropyl groups and a carboxylic acid functional group. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and other scientific research applications .
Eigenschaften
Molekularformel |
C9H15N3O2 |
|---|---|
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
1,5-di(propan-2-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H15N3O2/c1-5(2)8-7(9(13)14)10-11-12(8)6(3)4/h5-6H,1-4H3,(H,13,14) |
InChI-Schlüssel |
OLMZJYARQYVFIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(N=NN1C(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




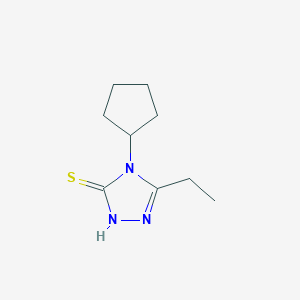


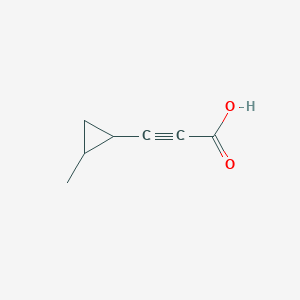
![6-bromo-2-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13158595.png)

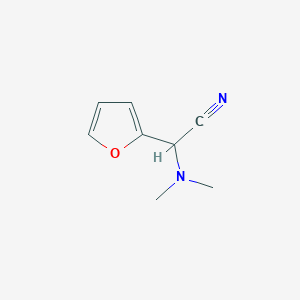

![Tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate](/img/structure/B13158610.png)

